molecular formula C50H60N5O10P B13716773 N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide

Cat. No.: B13716773
M. Wt: 922.0 g/mol
InChI Key: GOMXXEFGGBGLGJ-GICDFOIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This phosphoramidite derivative is a critical intermediate in oligonucleotide synthesis, particularly for therapeutic applications. Its structure includes:

  • A 5-methyl-2-oxopyrimidin-4-yl nucleobase modified with a benzamide group at position 2.
  • A bis(4-methoxyphenyl)-phenylmethoxy (DMT) protecting group on the oxolane (tetrahydrofuran) ring.
  • A 2-cyanoethyl N,N-diisopropyl phosphoramidite group at position 3 of the oxolane, enabling controlled coupling in solid-phase oligonucleotide synthesis .
  • A 2-methoxyethoxy substituent at position 4 of the oxolane, enhancing solubility and steric modulation during synthesis .

The compound is synthesized via sequential protection, phosphorylation, and purification steps, achieving a purity of ~94% by UPLC/MS and characterized via $^{1}\text{H NMR}$, $^{13}\text{C NMR}$, and $^{31}\text{P NMR}$ .

Properties

Molecular Formula

C50H60N5O10P

Molecular Weight

922.0 g/mol

IUPAC Name

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C50H60N5O10P/c1-34(2)55(35(3)4)66(63-29-15-28-51)65-45-44(61-31-30-58-6)43(64-48(45)54-32-36(5)46(53-49(54)57)52-47(56)37-16-11-9-12-17-37)33-62-50(38-18-13-10-14-19-38,39-20-24-41(59-7)25-21-39)40-22-26-42(60-8)27-23-40/h9-14,16-27,32,34-35,43-45,48H,15,29-31,33H2,1-8H3,(H,52,53,56,57)/t43-,44-,45-,48-,66?/m1/s1

InChI Key

GOMXXEFGGBGLGJ-GICDFOIUSA-N

Isomeric SMILES

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OCCOC)OP(N(C(C)C)C(C)C)OCCC#N

Canonical SMILES

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OCCOC)OP(N(C(C)C)C(C)C)OCCC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

Backbone Modifications :

  • The target compound employs a phosphoramidite group, enabling high-efficiency coupling in automated oligonucleotide synthesis. In contrast, compound 17 () uses a thiophosphate linkage, which introduces chirality resistance but reduces coupling efficiency .
  • Compound 38 () replaces the phosphoramidite with a sulfanyl-methyl group, limiting its utility to nucleoside intermediates rather than polymerized oligonucleotides .

Protecting Groups :

  • The DMT group in the target compound and compound 17 ensures selective deprotection during synthesis. Compound 14 () uses a TBS group , which requires harsher conditions (e.g., fluoride-based deprotection) .

Solubility and Reactivity :

  • The 2-methoxyethoxy group in the target compound improves solubility in organic solvents compared to the hydroxy group in compound 38 .

Table 2: Analytical Data Comparison

Parameter Target Compound () Compound 17 () Compound 38 ()
Molecular Weight 850.0 (calc) / 851.0 (obs) 850.0 (calc) / 851.0 (obs) 409.4 (calc) / 410.0 (obs)
$^{1}\text{H NMR}$ δ 11.27 (s, 1H), 8.16 (d) Similar to target δ 11.27 (s, 1H), 6.20 (t)
$^{31}\text{P NMR}$ δ 149.2 (phosphoramidite) δ 58.9 (thiophosphate) Not applicable

Preparation Methods

Protection of Hydroxyl Groups

  • Starting Material: The synthesis typically begins with a suitably protected sugar derivative, often a ribose or oxolane ring system.
  • Protecting Group: tert-Butyl(dimethyl)silyl chloride is commonly used to protect hydroxyl groups to prevent unwanted side reactions during subsequent steps.
  • Reaction Conditions: Protection is carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran under inert atmosphere, with base catalysts like imidazole or pyridine at 0–25°C.

Introduction of the Bis(4-methoxyphenyl)-phenylmethoxy Methyl Group

  • This bulky protecting group is introduced via nucleophilic substitution on the sugar moiety.
  • The reaction involves the use of bis(4-methoxyphenyl)phenylmethyl chloride or equivalent reagents.
  • Conditions require mild bases and anhydrous solvents to maintain stereochemical integrity.

Phosphoramidite Coupling

  • The key phosphoramidite group, specifically the 2-cyanoethoxy-diisopropylaminophosphanyl moiety, is introduced through phosphitylation.
  • Reagents: Diisopropylaminochlorophosphine derivatives and 2-cyanoethanol are used to form the phosphoramidite intermediate.
  • Conditions: Typically performed under anhydrous conditions in tetrahydrofuran at low temperatures (−20°C to 0°C) to prevent hydrolysis.
  • The phosphoramidite is coupled to the sugar intermediate, forming the phosphite triester linkage.

Methoxyethoxy Substitution at the 4-Position

  • The 4-position of the oxolane ring is functionalized with a 2-methoxyethoxy group.
  • This is introduced via nucleophilic substitution or etherification reactions, often using 2-methoxyethanol derivatives under basic conditions.
  • Reaction conditions are optimized to avoid cleavage of sensitive phosphoramidite bonds.

Acylation of the Oxopyrimidinyl Moiety

  • The benzamide group is introduced by acylation of the 5-methyl-2-oxopyrimidinyl amine.
  • Typical reagents include benzoyl chloride or benzoyl anhydride with coupling agents such as diisopropylcarbodiimide.
  • The reaction is performed in dichloromethane or similar solvents at 0–25°C to ensure selective acylation.

Purification and Characterization

  • Purification is achieved through chromatographic methods such as high-performance liquid chromatography (HPLC).
  • Characterization involves nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and elemental analysis to confirm structure and purity.

Summary Table of Preparation Steps and Conditions

Step Number Reaction Type Reagents/Protecting Groups Solvent(s) Temperature (°C) Notes
1 Hydroxyl Protection tert-Butyl(dimethyl)silyl chloride, imidazole Dichloromethane, THF 0 to 25 Protects hydroxyl groups
2 Nucleophilic Substitution Bis(4-methoxyphenyl)phenylmethyl chloride Anhydrous solvents 0 to 25 Introduces bulky protecting group
3 Phosphitylation (Phosphoramidite Coupling) Diisopropylaminochlorophosphine, 2-cyanoethanol Tetrahydrofuran −20 to 0 Forms phosphite triester linkage
4 Etherification 2-Methoxyethanol derivatives Anhydrous solvents 0 to 25 Introduces 2-methoxyethoxy group
5 Acylation Benzoyl chloride, diisopropylcarbodiimide Dichloromethane 0 to 25 Forms benzamide moiety
6 Purification and Characterization HPLC, NMR, MS Ambient Ensures product purity and identity

Industrial and Scale-Up Considerations

  • Industrial synthesis may utilize automated reactors and continuous flow systems to enhance reproducibility and yield.
  • Optimization of temperature, solvent choice, and reagent stoichiometry is critical to minimize by-products and degradation.
  • Advanced chromatographic techniques are employed for large-scale purification to meet pharmaceutical-grade standards.

Analytical Data Supporting Synthesis

  • NMR Spectroscopy: Confirms stereochemical configuration and substitution pattern on the sugar ring and pyrimidine base.
  • Mass Spectrometry: Confirms molecular weight (~878 g/mol) and presence of phosphoramidite and benzamide groups.
  • Chromatography: HPLC profiles indicate high purity (>95%) after purification steps.

Q & A

Q. What are the key functional groups in this compound, and how do they influence its reactivity in synthetic chemistry?

The compound contains a benzamide group, a 2-oxopyrimidine ring, a bis(4-methoxyphenyl)-phenylmethoxy (DMT) protecting group, a 2-cyanoethoxy-di(isopropylamino)phosphite group, and a 2-methoxyethoxy substituent . These groups confer distinct reactivity:

  • The DMT group protects hydroxyls during oligonucleotide synthesis.
  • The phosphite group enables coupling in solid-phase synthesis.
  • The 2-methoxyethoxy group enhances solubility in polar solvents. Methodological Insight: Use NMR (¹H, ¹³C, ³¹P) and mass spectrometry to track functional group integrity during synthesis .

Q. What synthetic challenges are associated with this compound, and how can they be mitigated?

Key challenges include stereochemical control at the 2R,3R,4R,5R oxolan core and stability of the phosphite group.

  • Stereochemistry : Use chiral auxiliaries or enzymatic resolution to ensure correct configuration .
  • Phosphite Stability : Conduct reactions under inert atmospheres (argon/nitrogen) and low temperatures (−20°C to 0°C) .
  • Purification : Employ reverse-phase HPLC with C18 columns and acetonitrile/water gradients .

Q. What preliminary biological activities have been reported, and how should researchers validate these findings?

Early studies suggest enzyme inhibition (e.g., kinases) and anticancer potential . Validation Steps:

  • Perform dose-response assays (IC₅₀ determination) across cancer cell lines (e.g., HeLa, MCF-7).
  • Use CRISPR/Cas9 knockout models to confirm target specificity.
  • Compare with structurally similar analogs (e.g., tert-butyl(dimethyl)silyl derivatives) to isolate structure-activity relationships .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for high yield and scalability?

ParameterOptimization StrategyReference
Coupling EfficiencyReplace 2-cyanoethyl with methylphosphonamidite to reduce steric hindrance
Solvent SystemUse anhydrous DCM:THF (3:1) with molecular sieves to minimize hydrolysis
Temperature ControlImplement cryogenic (−40°C) conditions during phosphitylation
WorkupQuench with 0.1 M TEAB (pH 7.5) to stabilize the phosphite intermediate

Q. How should contradictions in reported biological activity data be resolved?

Discrepancies in enzyme inhibition data may arise from assay conditions (e.g., ATP concentration, buffer pH).

  • Systematic Approach :

Replicate studies using standardized protocols (e.g., ADP-Glo™ Kinase Assay).

Perform molecular docking (AutoDock Vina) to predict binding modes .

Validate via SPR (surface plasmon resonance) to measure binding kinetics (kₐ, k𝒹) .

Q. What strategies are recommended for studying its interaction with nucleic acids?

  • Fluorescence Quenching : Use ethidium bromide displacement assays to assess DNA/RNA binding .
  • X-ray Crystallography : Co-crystallize with target sequences (e.g., G-quadruplex DNA).
  • NMR Titration : Monitor chemical shift perturbations in ¹H-¹⁵N HSQC spectra of RNA aptamers .

Q. How can the compound’s metabolic stability be improved for in vivo studies?

  • Structural Modifications :
  • Replace the 2-methoxyethoxy group with polyethylene glycol (PEG) chains to reduce CYP450-mediated oxidation.
  • Introduce fluorine atoms at the pyrimidine C5 position to block metabolic hotspots .
    • Formulation : Encapsulate in PLGA nanoparticles for sustained release and reduced hepatic clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.